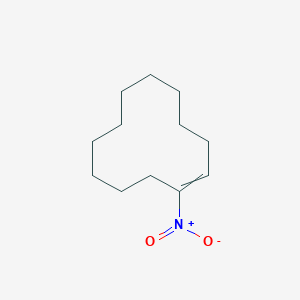
Acetic acid;diphenylmethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;diphenylmethanediol is a compound that combines the properties of acetic acid and diphenylmethanediol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industries. Diphenylmethanediol, on the other hand, is an organic compound with two phenyl groups attached to a central methanol group. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;diphenylmethanediol can be achieved through several methods. One common approach involves the esterification of acetic acid with diphenylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol. This process, known as the Monsanto process, uses a rhodium-iodine catalyst to convert methanol and carbon monoxide into acetic acid. The reaction conditions include high pressure and temperature to ensure efficient conversion. Diphenylmethanediol can be produced through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;diphenylmethanediol undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while diphenylmethanediol can be oxidized to benzophenone.
Reduction: Diphenylmethanediol can be reduced to diphenylmethane.
Substitution: The hydroxyl group in diphenylmethanediol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide, water, and benzophenone.
Reduction: Diphenylmethane.
Substitution: Various substituted diphenylmethanediol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;diphenylmethanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;diphenylmethanediol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, donating protons in aqueous solutions, which can affect pH and enzyme activity. Diphenylmethanediol can interact with enzymes and proteins, influencing their structure and function. The combination of these effects results in the compound’s unique properties and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and biological applications.
Diphenylmethanol: An organic compound with two phenyl groups attached to a central methanol group.
Benzophenone: A ketone with two phenyl groups, used in organic synthesis and as a photoinitiator.
Uniqueness
Acetic acid;diphenylmethanediol is unique due to the combination of acetic acid’s acidic properties and diphenylmethanediol’s aromatic structure. This combination results in a compound with distinct reactivity and applications, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
54334-63-3 |
|---|---|
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
acetic acid;diphenylmethanediol |
InChI |
InChI=1S/C13H12O2.2C2H4O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2(3)4/h1-10,14-15H;2*1H3,(H,3,4) |
InChI-Schlüssel |
UXRURKMQMSSEMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


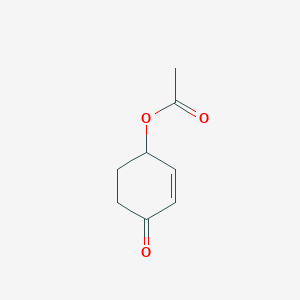


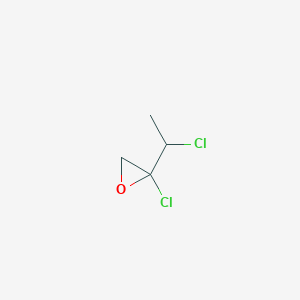
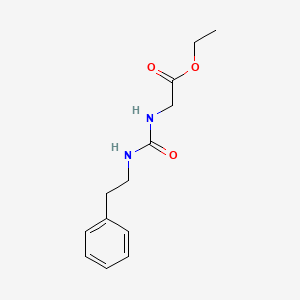


![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
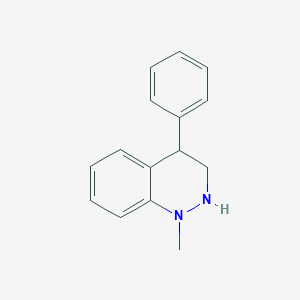
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
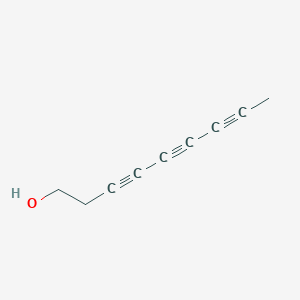
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)

